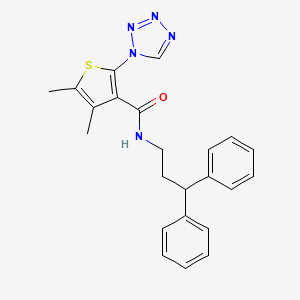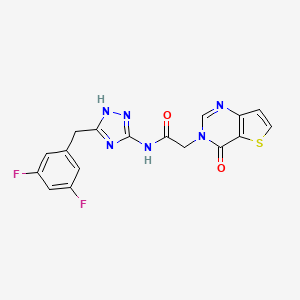
N-(3,3-diphenylpropyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a tetrazole group, making it an interesting subject for research in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the tetrazole group. The final step involves the attachment of the diphenylpropyl group to the thiophene ring. Common reagents used in these reactions include organolithium compounds, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents and organometallic reagents are used to introduce various substituents onto the thiophene ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophenes, depending on the reaction conditions and reagents used.
科学的研究の応用
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The thiophene ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The diphenylpropyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
類似化合物との比較
Similar Compounds
- N-(3,3-Diphenylpropyl)-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)phenylcarboxamide
- N-(3,3-Diphenylpropyl)-4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Uniqueness
N-(3,3-DIPHENYLPROPYL)-4,5-DIMETHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)-3-THIOPHENECARBOXAMIDE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its stability. The combination of the tetrazole group and the diphenylpropyl moiety further distinguishes it from similar compounds, providing a unique profile of biological activity and chemical reactivity.
特性
分子式 |
C23H23N5OS |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
N-(3,3-diphenylpropyl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N5OS/c1-16-17(2)30-23(28-15-25-26-27-28)21(16)22(29)24-14-13-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15,20H,13-14H2,1-2H3,(H,24,29) |
InChIキー |
BTIHLCMEEVITCT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NN=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11006356.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006360.png)
![N-1,3-benzothiazol-2-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11006361.png)
![3-(4-hydroxyquinazolin-2-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]propanamide](/img/structure/B11006368.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-leucinate](/img/structure/B11006382.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B11006386.png)
![N-[4-(acetylamino)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006391.png)
![methyl 2-{[(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11006404.png)
![2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11006413.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B11006420.png)
![1-benzyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006422.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11006424.png)
